4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine;dihydrochloride
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Overview
Description
4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine;dihydrochloride is a complex organic compound featuring a benzene ring substituted with a methyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile, in this case, the pyrazole moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale SNAr reactions under controlled conditions to ensure high yield and purity. The process typically requires the use of solvents, catalysts, and precise temperature control to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Shares the pyrazole moiety and is used in similar synthetic applications.
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine: Contains a similar benzene and pyrazole structure.
Uniqueness
4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both methyl and pyrazole groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-N-methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-15(8-10-7-14-16(2)9-10)12-5-3-11(13)4-6-12;;/h3-7,9H,8,13H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPGZKPVUGYZJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C2=CC=C(C=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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